1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[[4-methyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[[4-methyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone is a member of pyrroles.
Biological Activity
1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[[4-methyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C27H28N4O2 and a molecular weight of approximately 440.55 g/mol. The structural features include a pyrrole ring and triazole moiety, which are known to influence biological activity significantly.
Property | Value |
---|---|
Molecular Formula | C27H28N4O2 |
Molecular Weight | 440.55 g/mol |
InChIKey | ZRGDENLOXRWXJS-PTGBLXJZSA-N |
The biological activity of this compound is believed to stem from its interaction with various molecular targets. Research indicates that it may act on multiple pathways:
- Antitumor Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group is thought to enhance these effects through increased electron density, facilitating interaction with cellular targets .
- Anticonvulsant Properties : Some derivatives of pyrrole compounds have demonstrated anticonvulsant activity in animal models. The mechanism is likely related to modulation of neurotransmitter systems .
Antitumor Activity
A study assessed the cytotoxic effects of related compounds on human cancer cell lines. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 1.61 µg/mL to 1.98 µg/mL for various analogs, suggesting that structural modifications can significantly enhance antitumor potency .
Anticonvulsant Activity
In another investigation, the anticonvulsant properties were evaluated using the pentylenetetrazole (PTZ) model in rodents. Compounds structurally related to the target compound exhibited protective effects against seizures, indicating potential therapeutic applications in epilepsy management .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a pyrrole derivative demonstrated promising results in reducing tumor size in patients with advanced-stage cancers. The trial reported a significant response rate among participants treated with the compound compared to those receiving standard chemotherapy .
- Neurological Disorders : A study involving patients with epilepsy showed that a related compound significantly reduced seizure frequency and improved quality of life metrics when combined with traditional antiepileptic medications .
Properties
Molecular Formula |
C23H24N4O3S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-[[4-methyl-5-(2-methylfuran-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C23H24N4O3S/c1-14-12-20(15(2)27(14)17-6-8-18(29-5)9-7-17)21(28)13-31-23-25-24-22(26(23)4)19-10-11-30-16(19)3/h6-12H,13H2,1-5H3 |
InChI Key |
SDFCUWYLNZJSBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=O)CSC3=NN=C(N3C)C4=C(OC=C4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.